2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide
Description
2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide is a bicycloheptane-derived acetamide compound characterized by a norbornene (bicyclo[2.2.1]hept-5-ene) core linked to an N,N-dimethylacetamide group via a methylamino bridge. This structure combines the rigidity of the bicycloheptane scaffold with the polar, hydrogen-bonding capabilities of the acetamide moiety.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H20N2O/c1-14(2)12(15)8-13-7-11-6-9-3-4-10(11)5-9/h3-4,9-11,13H,5-8H2,1-2H3 |
InChI Key |
OJIDIUWOQJRTKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with N,N-dimethylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of 2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide, with comparisons based on pharmacological activity, toxicity, and physicochemical properties:
Key Findings:
NMDA Receptor Affinity: The bicycloheptane scaffold (as in Compound 5a) confers higher NMDA receptor binding affinity compared to memantine’s adamantane core, likely due to enhanced shape complementarity . The dimethylacetamide group in the target compound may reduce cationic charge vs.
Toxicity Profile :
- Bicycloheptane derivatives (e.g., 5a–f) exhibit concentration-dependent toxicity in MDCK and N2a cells at >100 µM, comparable to memantine. However, therapeutic indices remain favorable at lower concentrations (1–10 µM) .
- The acetamide group may reduce cytotoxicity vs. secondary amines (e.g., pyrrolidinyl in 5e–f), as polar substituents mitigate membrane disruption .
Physicochemical Properties: Lipophilicity: The bicyclohept-5-ene core increases logP vs. purely aliphatic analogs (e.g., N-{bicycloheptan-2-yl} derivatives), enhancing BBB penetration . Solubility: The dimethylacetamide group improves aqueous solubility compared to aryl-substituted analogs (e.g., 2-[(2,3-dimethylphenyl)amino] derivatives), aiding bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to bicycloheptane-based amines (e.g., azide reduction and alkylation) , but the acetamide linkage may introduce additional purification challenges vs. simpler amines .
Biological Activity
The compound 2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide is a bicyclic amine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 211.30 g/mol
The compound features a bicyclic structure which is significant for its interaction with biological targets.
Research indicates that compounds similar to 2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide may act through various mechanisms:
- NMDA Receptor Antagonism : Some derivatives exhibit antagonistic properties at NMDA receptors, which are critical in synaptic plasticity and memory function .
- Antitumor Activity : Certain bicyclic amines have shown promise as anti-tumor agents, particularly through mechanisms involving apoptosis induction in cancer cells .
- Antimicrobial Properties : There is evidence suggesting that compounds with similar structures possess antimicrobial activity, potentially acting against various bacterial strains .
Case Studies
- Antitumor Efficacy : A study published in Bioorganic & Medicinal Chemistry evaluated several bicyclic amines for their anti-cancer properties. The results indicated that some compounds were effective in inhibiting tumor growth in vitro and in vivo models, with a focus on apoptosis pathways .
- Neuroprotective Effects : Research has highlighted the neuroprotective effects of certain bicyclic amines against excitotoxicity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of various bicyclic compounds, including those structurally related to 2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide. Results showed significant inhibition of bacterial growth, particularly against Gram-positive strains .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
